molecular formula C18H25Cl2N3 B3085772 1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 1158306-90-1

1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No. B3085772
CAS RN: 1158306-90-1
M. Wt: 354.3 g/mol
InChI Key: BNAFMNHUQFGEDN-UHFFFAOYSA-N
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Description

This compound is a chemical intermediate . It has a molecular weight of 281.4 and its IUPAC name is 1-benzyl-N-(pyridin-4-ylmethyl)piperidin-3-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H23N3/c1-2-5-17(6-3-1)14-21-12-4-7-18(15-21)20-13-16-8-10-19-11-9-16/h1-3,5-6,8-11,18,20H,4,7,12-15H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Organic Synthesis Intermediates

Compounds like “1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride” can be used as intermediates in organic synthesis . They can participate in various chemical reactions to form new compounds.

Pharmaceutical Intermediates

This compound can also serve as a pharmaceutical intermediate . It can be used in the production of various drugs, especially those that contain a piperidine moiety.

Drug Design and Construction

Piperidine-containing compounds, like this one, are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Biological and Pharmacological Activity

Piperidine derivatives have been shown to have a variety of biochemical and physiological effects. Therefore, “1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride” could potentially have similar activities.

Research and Development

This compound can be used in laboratory research and development processes . Scientists can study its properties and reactions with other compounds to discover new applications.

Chemical Production Processes

In addition to its use in research and development, this compound can also be used in chemical production processes . It can be used to produce other chemicals on a larger scale.

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-benzyl-N-(pyridin-4-ylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3.2ClH/c1-2-4-17(5-3-1)15-21-12-8-18(9-13-21)20-14-16-6-10-19-11-7-16;;/h1-7,10-11,18,20H,8-9,12-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAFMNHUQFGEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=NC=C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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